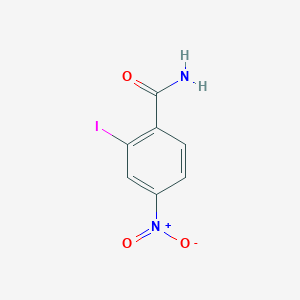

2-Iodo-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMXOXFDGNETOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444840 | |

| Record name | Benzamide, 2-iodo-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89677-75-8 | |

| Record name | Benzamide, 2-iodo-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization of 2 Iodo 4 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a detailed mapping of the carbon-hydrogen framework.

The ¹H NMR spectrum of 2-Iodo-4-nitrobenzamide is predicted to display distinct signals corresponding to the amide protons and the three protons on the aromatic ring. The electron-withdrawing nature of the nitro group (at C4) and the iodo group (at C2) significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values).

The amide group (-CONH₂) protons typically appear as two broad singlets, a result of their exchange with the solvent and quadrupole broadening from the nitrogen atom. Their chemical shift can vary depending on the solvent and concentration.

The aromatic region is expected to show three distinct proton signals:

H-3: This proton is ortho to both the iodo and nitro groups. The strong deshielding effect of these adjacent substituents would shift its signal the furthest downfield, appearing as a doublet.

H-5: This proton is ortho to the nitro group and meta to the iodo group. It is expected to appear as a doublet of doublets.

H-6: This proton is meta to the nitro group and ortho to the amide substituent. It is anticipated to resonate at the most upfield position of the three aromatic protons, appearing as a doublet.

For the related isomer, 4-iodo-3-nitrobenzamide (B1684207), the aromatic protons are observed in DMSO-d₆ at δ 8.70 (d), 8.24 (d), and 7.86 (dd). google.com This provides a reference for the expected downfield chemical shifts in the target molecule.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (-NHa) | Broad singlet | ||

| Amide (-NHb) | Broad singlet | ||

| H-3 | ~8.6 - 8.8 | d (doublet) | J(meta) ≈ 2-3 |

| H-5 | ~8.3 - 8.5 | dd (doublet of doublets) | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 |

| H-6 | ~7.9 - 8.1 | d (doublet) | J(ortho) ≈ 8-9 |

The proton-decoupled ¹³C NMR spectrum of this compound should exhibit seven unique signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are heavily influenced by the attached functional groups.

Carbonyl Carbon (C=O): The amide carbonyl carbon is expected to be the most deshielded carbon, appearing significantly downfield in the range of 165-170 ppm.

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the nitro group (C4) and the carbon attached to the amide group (C1) will be downfield. The carbon bearing the iodine atom (C2) is subject to the "heavy atom effect," which paradoxically shifts its resonance upfield to a value typically below 100 ppm. For the related 4-iodo-3-nitrobenzamide, the carbon signals appear at δ 91.76, 123.63, 132.03, 135.36, 141.49, 153.15, and 165.19 ppm in DMSO-d₆. google.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | ~165 - 168 | Carbonyl carbon, deshielded |

| C4 | ~149 - 152 | Attached to electron-withdrawing NO₂ group |

| C1 | ~138 - 142 | Attached to CONH₂ group |

| C6 | ~130 - 133 | |

| C5 | ~125 - 128 | |

| C3 | ~120 - 123 | |

| C2 | ~90 - 95 | Attached to iodine, upfield "heavy atom effect" |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for confirming the molecular weight of this compound (C₇H₅IN₂O₃, Molecular Weight: 292.03 g/mol ) and for elucidating its structure through the analysis of fragmentation patterns.

ESI is a soft ionization technique that typically results in the formation of protonated or deprotonated molecular ions with minimal fragmentation. In positive ion mode, this compound is expected to show a prominent peak for the protonated molecule, [M+H]⁺, at an m/z (mass-to-charge ratio) of approximately 292.94. In negative ion mode, the deprotonated molecule [M-H]⁻ may be observed at m/z 290.93. researchgate.net

When fragmentation is induced (tandem MS or MS/MS), the [M+H]⁺ ion is expected to fragment via pathways that yield stable product ions. A plausible pathway involves the cleavage of the amide C-N bond, leading to the formation of a stable 2-iodo-4-nitrobenzoyl cation at m/z 276.9. Further fragmentation could involve the loss of carbon monoxide (-28 Da) or the nitro group (-46 Da).

EI is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and characteristic fragmentation. The mass spectrum will show a molecular ion peak (M⁺˙) at m/z 292, confirming the molecular weight. The fragmentation pattern provides a fingerprint for the molecule's structure.

Key fragmentation pathways for this compound under EI conditions are predicted to include:

Loss of the amide group: Cleavage of the C-C bond between the ring and the carbonyl group can lead to the loss of ·CONH₂ (44 Da), resulting in a fragment ion at m/z 248.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring can produce a C₆H₃IN(NO₂)⁺˙ fragment at m/z 248 and a benzoyl cation [C(O)NH₂]⁺ at m/z 44.

Loss of the nitro group: Elimination of a nitro radical (·NO₂, 46 Da) from the molecular ion would yield a fragment at m/z 246.

Loss of iodine: The cleavage of the C-I bond would result in the loss of an iodine radical (·I, 127 Da), producing a fragment ion at m/z 165.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is characterized by the distinct absorption bands of its amide and nitro functionalities. nih.gov

The key vibrational modes are:

N-H Stretching: The primary amide (-NH₂) group will show two distinct stretching bands in the region of 3400-3100 cm⁻¹. These correspond to the asymmetric and symmetric N-H stretching vibrations.

C=O Stretching (Amide I): A strong, sharp absorption band, known as the Amide I band, is expected in the region of 1680-1640 cm⁻¹. This band is characteristic of the carbonyl group in an amide.

N-H Bending (Amide II): The N-H bending vibration, or Amide II band, typically appears around 1640-1590 cm⁻¹.

NO₂ Stretching: The nitro group will exhibit two strong absorption bands: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1320 cm⁻¹. nih.gov

C-I Stretching: The vibration for the carbon-iodine bond is expected to appear in the far-infrared region, typically around 600-500 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Asymmetric N-H Stretch | Amide (-NH₂) | ~3350 | Medium |

| Symmetric N-H Stretch | Amide (-NH₂) | ~3180 | Medium |

| C=O Stretch (Amide I) | Carbonyl | ~1660 | Strong |

| N-H Bend (Amide II) | Amide (-NH₂) | ~1620 | Medium-Strong |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | ~1530 | Strong |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | ~1345 | Strong |

| C-I Stretch | Iodo | ~550 | Weak-Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of this compound. The molecule's absorption of UV-Vis radiation is governed by its distinct chromophoric system, which primarily consists of the nitro-substituted benzene (B151609) ring. The benzamide (B126) moiety and the iodine atom act as auxochromes, modulating the absorption characteristics of the primary chromophore.

The aromatic system of the benzene ring, the nitro group (-NO₂), and the carbonyl group (-C=O) of the amide function constitute the principal chromophores. These groups contain π-electrons and non-bonding (n) electrons that can be promoted to higher energy anti-bonding orbitals (π) upon absorption of electromagnetic radiation. The key electronic transitions observed in molecules like this compound are π→π and n→π* transitions.

The benzene ring itself exhibits characteristic absorption bands, which are significantly altered by the attached substituents. The nitro group, a powerful electron-withdrawing group and chromophore, is known to cause a bathochromic (red) shift in the absorption bands of benzene. cdnsciencepub.com The primary π→π* transition, often referred to as the K-band, is typically intense and arises from the conjugated system of the benzene ring and the nitro group. hw.ac.uknih.gov A weaker R-band, corresponding to the n→π* transition of the nitro group, is also expected. The amide group and the iodine atom further influence the spectral profile through their electronic effects (mesomeric and inductive) and potential for charge-transfer transitions. acs.org

The UV-Vis spectrum of this compound, when measured in a suitable solvent like ethanol (B145695) or acetonitrile (B52724), is predicted to show strong absorption bands in the UV region. The primary, high-intensity absorption band can be attributed to the π→π* electronic transition delocalized over the entire molecular framework. hw.ac.uk A lower intensity shoulder or a distinct band at a longer wavelength may be assigned to the n→π* transition localized on the nitro group. hw.ac.uknih.gov

Table 1: Predicted UV-Vis Spectroscopic Data for this compound

| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~240-260 | High (~10,000 - 15,000) | π → π* | Nitro-substituted benzene ring |

Note: The exact λmax and ε values are dependent on the solvent used due to solvatochromic effects.

Chromatographic Techniques for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for the separation, identification, and quantification of this compound, as well as for the assessment of its purity by detecting any related substances or impurities originating from its synthesis. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve critical, albeit different, roles in its analytical characterization.

HPLC is the method of choice for determining the purity and assay of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally sensitive compounds. A reversed-phase HPLC (RP-HPLC) method is typically employed, utilizing a non-polar stationary phase and a polar mobile phase.

Method development involves optimizing several parameters to achieve a symmetric peak shape, good resolution from impurities, and a reasonable retention time. A C18 (ODS) column is a common starting point for the stationary phase. The mobile phase usually consists of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous component, often buffered or modified with an acid like formic acid or trifluoroacetic acid to improve peak shape and suppress the ionization of acidic or basic functional groups. A patent for the related isomer, 4-iodo-3-nitrobenzamide, describes an HPLC method using an Inertsil ODS-3V column with a mobile phase gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, with UV detection at 260 nm. google.com A similar method would be highly applicable for this compound.

Detection is typically performed using a UV detector set at one of the molecule's absorption maxima (e.g., ~254 nm) to ensure high sensitivity. Quantitative analysis is achieved by creating a calibration curve from standard solutions of known concentrations and comparing the peak area of the analyte in the sample to this curve. libretexts.org

Table 2: Exemplary HPLC Method Parameters for this compound Analysis | Parameter | Condition | | :--- | :--- | | Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | | Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | | Gradient | Time (min) | % B | | | 0 | 30 | | | 20 | 90 | | | 25 | 90 | | | 26 | 30 | | | 30 | 30 | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL | | Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. Such impurities could include residual solvents from the synthesis and purification process (e.g., toluene (B28343), acetic acid) or volatile byproducts and starting materials.

While the high molecular weight and polarity of this compound itself make it less suitable for direct GC analysis without derivatization, the technique is ideal for impurity profiling. The analysis involves injecting a solution of the sample into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. A common column choice is a non-polar or mid-polar column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5 or HP-5MS). uni-bayreuth.deepa.gov

Following separation, the compounds enter the mass spectrometer, which acts as a highly specific detector. The standard electron ionization (EI) mode at 70 eV fragments the molecules into characteristic patterns, providing a "fingerprint" that allows for unambiguous identification by comparison to spectral libraries.

Table 3: Typical GC-MS Parameters for Volatile Impurity Analysis

| Parameter | Condition |

|---|---|

| GC System | Gas chromatograph with a capillary column |

| Column | e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium, constant flow rate of ~1 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial: 50 °C (hold 2 min)Ramp: 10 °C/min to 280 °CHold: 5 min |

| MS System | Quadrupole Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 35 - 500 amu |

| MS Transfer Line Temp | 280 °C |

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound, this method serves to verify its empirical formula (C₇H₅IN₂O₃) and confirm its elemental composition and purity.

The technique involves the complete combustion of a precisely weighed sample of the compound in a stream of oxygen. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified. The percentage of iodine is typically determined by other methods, such as titration or ion chromatography, after decomposition of the compound.

The experimentally determined mass percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's identity and high purity.

Molecular Formula: C₇H₅IN₂O₃ Molecular Weight: 291.03 g/mol

Table 4: Elemental Composition of this compound

| Element | Symbol | Theoretical Mass % | Typical Acceptable Experimental Range (%) |

|---|---|---|---|

| Carbon | C | 28.89 | 28.49 - 29.29 |

| Hydrogen | H | 1.73 | 1.33 - 2.13 |

| Iodine | I | 43.60 | 43.20 - 44.00 |

| Nitrogen | N | 9.62 | 9.22 - 10.02 |

Chemical Reactivity and Reaction Mechanisms of 2 Iodo 4 Nitrobenzamide

Reactivity of the Aromatic Ring System in 2-Iodo-4-nitrobenzamide

The reactivity of the benzene (B151609) ring in this compound is significantly influenced by the three substituents: the iodo group at position 2, the nitro group at position 4, and the amide (carboxamide) group at position 1.

Electrophilic aromatic substitution (SEAr) involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The rate and position of this substitution are heavily dependent on the nature of the substituents already present on the ring. In this compound, the aromatic ring is strongly deactivated towards electrophilic attack. This is because both the nitro group (-NO₂) and the carboxamide group (-CONH₂) are powerful electron-withdrawing groups, which pull electron density from the ring, making it less nucleophilic. msu.edulumenlearning.com

The nitro group deactivates the ring by approximately a million-fold compared to benzene. lumenlearning.comlibretexts.orglibretexts.org The carboxamide group is also a strong deactivating group. While halogens like iodine are also deactivating due to their inductive electron withdrawal, they are less deactivating than a nitro group. libretexts.org The combined effect of these groups makes electrophilic substitution on this compound require harsh reaction conditions. wikipedia.org

When substitution is forced to occur, the position of the incoming electrophile is determined by the directing effects of the existing substituents. Both the nitro and carboxamide groups are meta-directors, while the iodo group is an ortho, para-director. msu.edumasterorganicchemistry.com Given the positions on the ring (1-carboxamide, 2-iodo, 4-nitro), the potential sites for substitution are positions 3, 5, and 6. The directing effects would favor substitution at position 5, which is meta to the carboxamide group, meta to the nitro group, and ortho to the iodo group.

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, especially when the aromatic ring is substituted with strong electron-withdrawing groups. libretexts.org The presence of a nitro group positioned ortho or para to a leaving group, such as a halogen, significantly accelerates the rate of SNAr reactions. libretexts.orgmsu.edu

In the case of this compound, the iodine atom at C2 is positioned para to the powerful electron-withdrawing nitro group at C4. This arrangement strongly activates the C2 position for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing the iodine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.orgdiva-portal.org The negative charge in this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization. youtube.com

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the iodide ion (I⁻), which is a good leaving group.

This reactivity makes the iodo group in this compound susceptible to displacement by a variety of nucleophiles. For instance, in the related compound 4-iodo-3-nitrobenzamide (B1684207), the ortho-nitro group activates the iodo substituent for nucleophilic substitution by chloride ions during reactions with thionyl chloride in DMF. google.com A similar activation is expected for this compound due to the para-nitro group.

Nitro Group (-NO₂):

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms causes strong inductive withdrawal of electron density from the ring through the sigma bond. libretexts.org

Resonance Effect (-R): The nitro group strongly withdraws electron density from the ring via resonance, particularly from the ortho and para positions. libretexts.org This effect greatly destabilizes the carbocation intermediate formed during electrophilic substitution. wikipedia.org Both effects work in the same direction, making the nitro group one of the most powerful deactivating groups. lumenlearning.com

Iodo Group (-I):

Inductive Effect (-I): As a halogen, iodine is more electronegative than carbon and thus exerts an electron-withdrawing inductive effect, deactivating the ring. libretexts.org

Resonance Effect (+R): The iodine atom has lone pairs of electrons that can be donated to the aromatic ring through resonance. libretexts.org This effect enriches the electron density at the ortho and para positions.

For halogens, the deactivating inductive effect outweighs the activating resonance effect, resulting in a net deactivation of the ring towards electrophilic attack. lumenlearning.com However, the resonance donation directs incoming electrophiles to the ortho and para positions.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity (EAS) | Directing Effect (EAS) |

|---|---|---|---|---|

| -NO₂ (Nitro) | Strongly Electron-Withdrawing (-I) | Strongly Electron-Withdrawing (-R) | Strongly Deactivating | Meta |

| -I (Iodo) | Electron-Withdrawing (-I) | Electron-Donating (+R) | Deactivating | Ortho, Para |

| -CONH₂ (Amide) | Electron-Withdrawing (-I) | Electron-Withdrawing (-R) | Strongly Deactivating | Meta |

Reactivity of the Amide Functional Group

The amide group (-CONH₂) in this compound also exhibits characteristic reactivity.

Hydrolysis: Amides can be hydrolyzed to their corresponding carboxylic acids under either acidic or basic conditions, typically requiring heat. libretexts.org

Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic for attack by water. The products are the corresponding carboxylic acid (2-iodo-4-nitrobenzoic acid) and an ammonium (B1175870) salt. libretexts.org

Basic Hydrolysis: Direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon leads to the formation of a carboxylate salt and ammonia (B1221849). libretexts.org The reaction is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium.

Transamidation: This reaction involves the conversion of one amide into another by reacting it with an amine, usually with heating. rsc.org The reaction can be catalyzed by acids or proceed thermally. rsc.orgdiva-portal.org For this compound, heating with a primary or secondary amine could displace ammonia to form a new N-substituted amide. This process is valuable for creating a library of related amide derivatives. google.com

N-derivatization involves modifying the amide nitrogen. For a primary amide like this compound, the two hydrogen atoms on the nitrogen can be replaced.

N-Alkylation/N-Arylation: While direct N-alkylation of primary amides can be challenging, functionalization can be achieved through various synthetic routes. For example, N-arylation of amides can be accomplished using diaryliodonium salts. nih.gov Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amidation) provide a general method for forming N-aryl and N-alkyl bonds, typically by coupling an amine with an aryl halide, but variations for amide N-functionalization exist. google.com

Conversion to Other Functional Groups: The primary amide group can be converted to other functionalities. For example, dehydration with agents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) converts primary amides into nitriles (2-Iodo-4-nitrobenzonitrile). nih.gov

The existence of various N-substituted derivatives, such as N-(2,3-dimethylcyclohexyl)-2-iodo-4-nitrobenzamide and 4-iodo-N-methyl-2-nitrobenzamide, in chemical databases confirms the feasibility of these N-functionalization pathways. shachemlin.comnih.gov

This compound and Related N-Iodoamides in Catalytic and Reagent Applications

N-iodoamides, including derivatives of this compound, are valuable reagents in organic synthesis, primarily for iodination reactions. Their reactivity is significantly influenced by the electronic nature of the substituents on the aromatic ring and the reaction conditions.

N-Iodoamides serve as sources of electrophilic iodine for the iodination of aromatic compounds. The reactivity of the N-I bond is crucial; electron-withdrawing groups on the amide moiety enhance the polarity of the N-I bond, making the iodine atom more electrophilic and thus a more potent iodinating agent. journals.co.za For instance, the presence of a nitro group, as in N-iodo-p-nitrobenzamide, increases the rate of iodination of anisole (B1667542) compared to less activated N-iodoamides. journals.co.za This suggests that this compound, if converted to its N-iodo derivative, would be a highly reactive iodinating agent.

The general mechanism for aromatic iodination using N-iodoamides is considered an ionic electrophilic substitution. journals.co.za The reaction typically proceeds with the N-iodoamide attacking the electron-rich aromatic ring. The regioselectivity of the iodination is dependent on the directing effects of the substituents on the aromatic substrate. For example, the iodination of toluene (B28343) with N-iodo-p-nitrobenzamide yields a mixture of o-, m-, and p-iodotoluene, which is characteristic of an electrophilic aromatic substitution pathway. journals.co.za

Several N-iodoamides have been synthesized and their efficacy in aromatic iodination has been compared. The rate of iodination is directly correlated with the electron-withdrawing capacity of the substituent on the N-iodoamide. journals.co.za This trend underscores the importance of the electronic environment of the N-I bond in these reactions.

Table 1: Relative Reactivity of N-Iodoamides in Aromatic Iodination

| N-Iodoamide | Reactivity | Reference |

|---|---|---|

| N-Iodo-p-nitrobenzamide | High | journals.co.zajournals.co.za |

| N-Iodoacetamide | Moderate | journals.co.za |

| N-Iodo-2,4-dinitrobenzamide | Very High | journals.co.za |

| N-Iodo-N',N'-dimethyl urea | Ineffective | journals.co.za |

| N-Iodoformamide | Ineffective | journals.co.za |

Acid catalysis plays a pivotal role in enhancing the iodinating power of N-iodoamides. journals.co.zalookchem.comresearchgate.net Strong protic acids, such as sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA), are commonly employed. journals.co.zalookchem.comresearchgate.net The acid is believed to protonate the N-iodoamide, leading to the formation of a more reactive electrophilic iodine species. lookchem.comresearchgate.net

In the case of N-iodo-p-nitrobenzamide, the presence of sulfuric acid significantly accelerates the iodination of aromatic substrates. journals.co.za Studies have shown that there is an optimal concentration of the acid catalyst; for the iodination of toluene with N-iodo-p-nitrobenzamide, 5M H₂SO₄ was found to be the most effective concentration. journals.co.za Lower concentrations are less effective at catalyzing the reaction, while higher concentrations can lead to decomposition of the N-iodoamide. journals.co.za

The use of acid catalysis extends the scope of N-iodoamide-mediated iodinations to include less reactive, deactivated aromatic compounds. researchgate.net For example, N-iodosuccinimide (NIS), a related N-iodoimide, can iodinate deactivated aromatics when used in conjunction with strong acids like trifluoromethanesulfonic acid. researchgate.net This highlights the general principle that acid catalysis is a powerful tool for modulating the reactivity of N-iodo compounds.

Table 2: Effect of Sulfuric Acid Concentration on the Iodination of Toluene with N-Iodo-p-nitrobenzamide

| H₂SO₄ Concentration (M) | Reaction Outcome | Reference |

|---|---|---|

| 1, 2, 3.5 | Ineffective catalysis | journals.co.za |

| 5 | Optimal rate of iodination | journals.co.za |

| 6 | Appreciable decomposition of N-iodoamide | journals.co.za |

Photochemical and Thermal Stability and Decomposition Pathways

The stability of this compound and related compounds under thermal and photochemical conditions is a critical aspect of their chemical profile. The presence of both iodo and nitro functional groups suggests potential for complex photochemical and thermal decomposition pathways.

Studies on related compounds, such as fluorinated phenyl azides containing iodine, have shown that C-I bond cleavage can occur upon short-wavelength irradiation. acs.org This suggests that the C-I bond in this compound might also be susceptible to photolytic cleavage. The nitro group itself is a well-known chromophore and can undergo photochemical reactions, often involving the formation of a triplet excited state. ox.ac.uk

Thermally, N-iodoamides can undergo decomposition, especially at elevated temperatures and in the presence of strong acids. For instance, N-iodo-p-nitrobenzamide shows significant decomposition above 50°C, with 75% decomposition observed after one hour at 80°C. journals.co.za The decomposition often leads to the liberation of molecular iodine. journals.co.za

In a different context, the photochemical cyclization of 2-azidobenzoic acids to form 2,1-benzisoxazole-3(1H)-ones has been reported. beilstein-journals.org While not directly involving this compound, this highlights a potential photochemical reaction pathway for ortho-substituted benzamides. The formation of 3-amino-6-nitro-2,1-benzisoxazole from 2-azido-4-nitrobenzamide proceeds through a singlet nitrene intermediate. beilstein-journals.org

Detailed Mechanistic Investigations using Isotopic Labeling and Kinetic Studies

Detailed mechanistic studies, often employing isotopic labeling and kinetic analysis, are essential for elucidating the precise reaction pathways of compounds like this compound.

For the related intramolecular Heck reaction of N-allyl-2-iodo-3-nitrobenzamide, deuterium-labeling studies have been instrumental in distinguishing between different reaction pathways. researchgate.net These studies indicated that isomeric products were formed through distinct π-allyl-Pd and classical Heck mechanisms. researchgate.net

Kinetic studies on the acid-catalyzed iodination of toluene with N-iodo-p-nitrobenzamide have helped to determine the optimal reaction conditions and understand the role of the acid catalyst. journals.co.za The rate of iodination was found to be dependent on the concentration of sulfuric acid, providing evidence for the involvement of a protonated intermediate. journals.co.za

Computational and Theoretical Investigations of 2 Iodo 4 Nitrobenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution and energy levels.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 2-iodo-4-nitrobenzamide, DFT calculations, often using a functional like B3LYP with a suitable basis set (such as 6-311++G(d,p) for main atoms and LanL2DZ for iodine), would be the first step. mdpi.com

The initial process is geometry optimization , where the algorithm finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. This provides key data such as bond lengths, bond angles, and dihedral angles. For instance, in related substituted benzamides, the planarity of the amide group relative to the benzene (B151609) ring is a key parameter determined through optimization. nih.gov

Following optimization, vibrational analysis is performed. This calculation predicts the frequencies of molecular vibrations, which correspond to the peaks observed in an infrared (IR) and Raman spectrum. This analysis confirms that the optimized structure is a true energy minimum and allows for the assignment of spectral bands to specific molecular motions, such as N-H stretching, C=O stretching, and the symmetric and asymmetric stretches of the NO₂ group. conicet.gov.ar

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is for illustrative purposes, showing the type of data that would be generated from a DFT study.

| Parameter | Predicted Value |

|---|---|

| C=O Bond Length | ~1.24 Å |

| C-N (Amide) Bond Length | ~1.35 Å |

| C-I Bond Length | ~2.10 Å |

| C-N (Nitro) Bond Length | ~1.48 Å |

| Amide/Ring Dihedral Angle | 20-30° |

| C=O Stretch Frequency | ~1680 cm⁻¹ |

| N-H Stretch Frequency | ~3400 cm⁻¹ (asym), ~3300 cm⁻¹ (sym) |

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. sci-hub.se For this compound, the electron-withdrawing nitro and iodo groups would be expected to lower the energies of both orbitals and influence their distribution across the aromatic system. cdnsciencepub.com

Electron density distribution and Molecular Electrostatic Potential (MEP) maps visualize the charge distribution. The MEP map would highlight the electronegative regions (in red), such as the oxygen atoms of the carbonyl and nitro groups, which are sites for electrophilic attack and hydrogen/halogen bond acceptance. The electropositive regions (in blue), likely around the amide hydrogens, would indicate sites for nucleophilic attack.

Molecular Modeling and Simulation of Conformations and Intermolecular Interactions

While quantum calculations describe a single molecule, molecular modeling can simulate the behavior of molecules in a condensed phase, particularly in a crystal lattice. This analysis is contingent on obtaining a crystal structure, typically via X-ray diffraction.

The primary conformational flexibility in this compound lies in the rotation around the C(ring)-C(amide) bond and the C-N amide bond. The rotation of the amide group relative to the phenyl ring is influenced by steric hindrance from the ortho-iodo substituent and potential intramolecular hydrogen bonds. Studies on other ortho-substituted benzamides have shown that this can lead to a non-planar ground state conformation. nih.gov

In the solid state, benzamides typically form robust hydrogen-bonded networks. The amide group provides a strong hydrogen bond donor (N-H) and a strong acceptor (C=O). In the crystal structure of a related compound, N-(2-iodophenyl)-3-nitrobenzamide, molecules are linked by a combination of N−H⋯O and C−H⋯O hydrogen bonds. iucr.org For this compound, one would expect the formation of dimers or chains through N-H⋯O(carbonyl) interactions. The nitro group's oxygen atoms are also potent hydrogen bond acceptors, potentially leading to more complex, three-dimensional networks involving weaker C-H⋯O interactions. iucr.orgiucr.org

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species. The iodine atom in this compound, activated by the electron-withdrawing nature of the aromatic ring, could form halogen bonds with electron-rich atoms like the oxygen of a nitro or carbonyl group, or the nitrogen of a nitrile group in a co-crystal. rsc.org In studies of isomeric N-(iodophenyl)nitrobenzamides, two-center iodo⋯nitro and iodo⋯carbonyl interactions were observed to be critical in directing the supramolecular assembly. iucr.orgiucr.org The geometry of these interactions (I⋯O distance and C-I⋯O angle) would be a key point of analysis.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

Aromatic π–π Stacking Interactions in Supramolecular Assemblies

The formation of supramolecular assemblies in iodonitrobenzamide isomers is a result of a delicate balance among various non-covalent interactions, including hydrogen bonds, iodo–nitro interactions, and aromatic π–π stacking. While specific crystallographic data for this compound is not extensively detailed in the available literature, comprehensive studies on its isomers provide significant insight into the role of π–π stacking in crystal packing.

The presence and nature of π–π stacking are highly dependent on the specific substitution pattern of the iodo and nitro groups on the phenyl rings. In some isomers, these stacking interactions are the dominant force linking molecular sheets, while in others they are weak or absent, with hydrogen bonding or iodo-nitro interactions presiding. researchgate.netiucr.orgacs.org For example, the supramolecular structure of N-(3-iodophenyl)-2-nitrobenzamide features prominent aromatic π–π stacking alongside multiple hydrogen bonds and iodo-nitro interactions. iucr.org Conversely, in N-(2-iodophenyl)-4-nitrobenzamide, strong hydrogen bonds define the structure, and significant π–π stacking is not observed. iucr.org This illustrates the competitive nature of these intermolecular forces in directing the final solid-state assembly.

| Compound | Key Intermolecular Interactions | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| 2-Iodo-N-(2-nitrophenyl)benzamide | C–H⋯O hydrogen bond, iodo–nitro interaction, aromatic π–π stacking | 3D framework | iucr.org |

| N-(3-Iodophenyl)-2-nitrobenzamide | N–H⋯O and C–H⋯O hydrogen bonds, iodo–nitro interactions, aromatic π–π stacking | 3D framework | iucr.org |

| N-(3-Iodophenyl)-3-nitrobenzamide | N–H⋯O and C–H⋯O hydrogen bonds, iodo–nitro interaction, aromatic π–π stacking | 3D framework | researchgate.net |

| N-(2-Iodophenyl)-4-nitrobenzamide | N–H⋯O and C–H⋯O hydrogen bonds (short I⋯O contacts absent) | 3D framework | iucr.orgacs.org |

| 2-Iodo-4-nitroaniline (B1222051) | N–H⋯O hydrogen bonds, nitro⋯I interactions, aromatic π–π stacking | Pairwise linked sheets | researchgate.net |

Prediction of Chemical Reactivity and Reaction Pathways through Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the chemical reactivity and potential reaction pathways of molecules like this compound. By analyzing the electronic structure, these methods can identify sites susceptible to electrophilic or nucleophilic attack and model the transition states of potential reactions.

The chemical reactivity of this compound is primarily governed by its three key functional components: the aromatic ring, the electron-withdrawing nitro group, and the labile iodo substituent. The nitro group strongly deactivates the benzene ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr). Computational models can quantify this effect by calculating electron density maps and Fukui indices, which pinpoint the most electrophilic carbon atoms on the ring, thus predicting the likely sites for nucleophilic attack.

The carbon-iodine bond is a key site for reactivity. The iodine atom is a good leaving group, making the compound a suitable precursor for various cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, which are fundamental in synthetic organic chemistry for forming new carbon-carbon bonds. researchgate.net Furthermore, the nitro group itself is susceptible to reduction. Computational studies can model the reaction pathway for the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, a transformation that is often crucial for the biological activity of nitroaromatic compounds.

DFT calculations can elucidate complex reaction mechanisms. For example, in cycloaddition reactions involving nitro-substituted aromatic cations, theoretical analysis revealed that the nitro group, rather than causing steric hindrance, provides a stabilizing electrostatic interaction that favors specific reaction pathways and explains the observed diastereoselectivity. nih.gov A similar approach could be used to model the reaction of this compound with various reagents, predicting both the kinetic and thermodynamic favorability of different products.

| Functional Group / Moiety | Predicted Reactivity | Potential Reactions | Computational Insight | Reference |

|---|---|---|---|---|

| Nitro Group (-NO₂) | Strongly electron-withdrawing; reducible | Nucleophilic Aromatic Substitution (activator), Reduction to -NH₂ | Mapping electron density, modeling reduction pathways | |

| Iodo Group (-I) | Good leaving group | Nucleophilic substitution, Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) | Calculating bond dissociation energies, modeling transition states | researchgate.net |

| Aromatic Ring | Electron-deficient (activated for nucleophilic attack) | Nucleophilic Aromatic Substitution (SNAr) | Calculating Fukui indices to identify reactive sites | nih.gov |

| Amide Group (-CONH₂) | Can undergo hydrolysis | Hydrolysis to carboxylic acid | Modeling reaction energetics in aqueous solvent | upertis.ac.id |

Spectroscopic Property Simulations and Correlation with Experimental Data

Computational chemistry provides essential support for the interpretation of experimental spectra. By simulating spectroscopic properties such as infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR), researchers can assign experimental signals with greater confidence and gain deeper insights into molecular structure and bonding. For complex molecules like this compound, methods like DFT are routinely used to calculate vibrational frequencies and chemical shifts.

In the study of related benzamide (B126) structures, DFT calculations have shown excellent agreement with experimental data. For halogenated 2-aminobenzamides, vibrational spectra were simulated using the B3LYP/6-311++G(d,p) basis set, and the calculated frequencies corresponded well with experimental FT-IR and FT-Raman spectra. mdpi.com Such correlations allow for the unambiguous assignment of complex vibrational modes, including N-H, C=O, and C-N stretches and bends. Discrepancies between calculated (in vacuo) and experimental (solid-state) values, such as red-shifts in N-H stretching frequencies, can provide evidence for intermolecular interactions like hydrogen bonding. researchgate.net

Similarly, NMR chemical shifts can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. mdpi.com These theoretical values, when compared to experimental spectra, help in assigning protons and carbons, especially in structurally complex regions of the molecule. For a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, detailed experimental ¹H and ¹³C NMR data have been reported, which could serve as a benchmark for validating computational models of similar compounds. nih.gov

The simulation of electronic spectra (UV-Vis) using Time-Dependent DFT (TD-DFT) can predict electronic transitions (e.g., π→π*), which helps in understanding the optical properties of the compound. mdpi.comnih.gov The correlation between simulated and experimental spectra is a powerful approach for confirming molecular structure and understanding how electronic properties are influenced by different functional groups.

| Vibrational Mode | Compound Class | Experimental Range (cm⁻¹) | Computational Method | Calculated Range (cm⁻¹) | Reference |

|---|---|---|---|---|---|

| N-H Stretch (Amide) | Halogenated 2-Aminobenzamides | 3157–3424 | DFT (B3LYP) | 3281-3395 | mdpi.com |

| C=O Stretch (Amide) | Halogenated 2-Aminobenzamides | ~1672 | DFT (B3LYP) | ~1600 | mdpi.com |

| NO₂ Asymmetric Stretch | Substituted Nitrobenzamides | 1506–1587 | - | - | nih.gov |

| NO₂ Symmetric Stretch | Substituted Nitrobenzamides | 1302–1378 | - | - | nih.gov |

| N-H Stretch | 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide | ~3370 | Quantum Mechanical | ~3447 | researchgate.net |

Synthetic Applications and Derivatization Strategies for 2 Iodo 4 Nitrobenzamide

2-Iodo-4-nitrobenzamide as a Versatile Synthetic Building Block

Precursor to Complex Organic Molecules

This compound is a valuable starting material for the synthesis of more intricate molecules, particularly nitrogen-containing heterocycles which are prevalent in pharmaceuticals and biologically active compounds. The dual functionality of the nitro and iodo groups allows for sequential or one-pot reactions to build complex ring systems.

A key strategy involves the reduction of the nitro group to an amine. This transformation of a 2-aminobenzamide (B116534) derivative opens up pathways to numerous fused heterocyclic systems. For instance, 2-aminobenzamides are well-known precursors to quinazolinones. A general method involves the reaction of 2-nitrobenzamides with aldehydes in the presence of a reducing agent like sodium dithionite. This one-pot procedure first reduces the nitro group to an amine, which then condenses with the aldehyde and subsequently cyclizes and oxidizes to form the stable quinazolin-4(3H)-one ring system. organic-chemistry.org This approach allows for the introduction of a wide variety of substituents at the 2-position of the quinazolinone core, depending on the aldehyde used.

Similarly, palladium-catalyzed reactions using related 2-iodo-nitrobenzamide structures have been employed to construct isoquinolinone frameworks. The intramolecular cyclization of N-alkenyl-2-iodo-3-nitrobenzamides, for example, can lead to the formation of 4-substituted-5-nitroisoquinolin-1-ones. dokumen.pubresearchgate.net Subsequent reduction of the nitro group in these products yields 5-aminoisoquinolin-1-ones, which are potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1). dokumen.pub

Intermediate in the Synthesis of Substituted Halogenated Compounds

The iodine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly because the strong electron-withdrawing nitro group at the para-position stabilizes the negatively charged intermediate (a Meisenheimer complex). This allows for the replacement of the iodo group with other halogens or nucleophiles.

A notable example, documented in the synthesis of the related isomer 4-iodo-3-nitrobenzamide (B1684207), involves the substitution of the iodo group with a chloro group. When the precursor 4-iodo-3-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) in dimethylformamide (DMF), a side reaction occurs where the iodo group is replaced by chloride, yielding 4-chloro-3-nitrobenzamide (B92726) as an impurity. dokumen.pub The ortho-nitro group in that isomer activates the iodo group for nucleophilic substitution. A similar reactivity is expected for this compound, where the para-nitro group provides strong activation, making it a viable intermediate for producing compounds like 2-Chloro-4-nitrobenzamide or 2-Bromo-4-nitrobenzamide under appropriate nucleophilic halogenation conditions. This highlights its utility as a scaffold to introduce varied halogen substitutions on the benzamide (B126) core.

Formation of Advanced Molecular Architectures through Coupling Reactions

The carbon-iodine bond is the most reactive among the aryl halides for oxidative addition to palladium(0), a key step in many cross-coupling reactions. This makes this compound an ideal substrate for forming new carbon-carbon and carbon-nitrogen bonds. unishivaji.ac.in

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck, Sonogashira)

The Sonogashira reaction , which couples aryl halides with terminal alkynes, is a powerful tool for creating aryl-alkyne structures. Aryl iodides are the most reactive substrates for this transformation. wikipedia.org Research on the closely related analogue, 1-iodo-4-nitrobenzene, demonstrates that its cross-coupling with phenylacetylene (B144264) proceeds smoothly and in quantitative yield under mild, copper-free, and ligand-free aerobic conditions using a palladium acetate (B1210297) catalyst. nih.gov This indicates that this compound would be an excellent substrate for Sonogashira couplings, allowing for the synthesis of various 2-(alkynyl)-4-nitrobenzamides. These products can serve as intermediates for more complex structures, such as triazoles or other heterocycles derived from the alkyne functionality. scholaris.ca

The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.org The high reactivity of the C-I bond ensures that this compound can readily participate in these reactions, typically under milder conditions than the corresponding bromides or chlorides. unishivaji.ac.in For example, an asymmetric Heck reaction has been utilized with a related substrate, (2E)-N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide, to synthesize chiral dihydroindol-2-ones, showcasing the power of this reaction to build complex, stereodefined cyclic structures from iodo-anilide precursors. evitachem.com

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Sonogashira | 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂, Dabco, Air | 1-Nitro-4-(phenylethynyl)benzene | Quantitative | nih.gov |

| Heck (Asymmetric) | (2E)-N-(2-iodo-4,6-dimethylphenyl)-2-methylbut-2-enamide | (Intramolecular) | (R)-BINAP, Pd catalyst | Chiral dihydroindol-2-one | - | evitachem.com |

| Sonogashira | 2-Iodo-13α-estrone 3-methyl ether | Phenylacetylene | Pd(PPh₃)₄, CuI | 2-(Phenylethynyl)-13α-estrone 3-methyl ether | Good | beilstein-journals.org |

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a crucial transformation in medicinal chemistry. Aryl iodides are particularly effective substrates for this reaction, often reacting under milder conditions and with higher efficiency than other aryl halides. chemrxiv.orguwindsor.ca The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Studies on related iodo-aromatic systems, such as 2- and 4-iodo-estrones, have successfully employed Buchwald-Hartwig conditions (Pd(OAc)₂, X-Phos ligand, KOt-Bu base) to couple them with various anilines, affording amino-estrone derivatives in good to excellent yields. beilstein-journals.org This demonstrates the feasibility of applying this methodology to this compound to synthesize a range of N-aryl or N-alkyl-2-amino-4-nitrobenzamides. These products could then undergo further transformations, such as reduction of the nitro group followed by cyclization, to generate complex heterocyclic scaffolds.

Design and Synthesis of Novel this compound Derivatives

The functional handles on this compound allow for systematic structural modification to create libraries of novel derivatives for various applications. Synthetic strategies can target the amide nitrogen, the iodo group, or the nitro group.

One prominent strategy involves the derivatization of the amide group. Starting from 2-iodo-4-nitrobenzoic acid, one can first convert it to the corresponding acid chloride (e.g., using thionyl chloride) and then react it with a diverse range of primary or secondary amines to generate a library of N-substituted-2-iodo-4-nitrobenzamides. nih.gov

A comprehensive example of this approach is the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives. nih.gov In this work, the core acid was activated to an acid chloride and then coupled with various aliphatic, aromatic, and heterocyclic amines to produce a large set of final compounds. This systematic derivatization of the amide functionality is a key strategy for exploring structure-activity relationships in drug discovery.

| Starting Material Core | Amine Coupling Partner | Key Reagents | Product Class | Reference |

|---|---|---|---|---|

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Aliphatic Amines (e.g., Propylamine) | SOCl₂, DMF | N-Alkyl-benzamides | nih.gov |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Aromatic Amines (e.g., 2-Methyl-5-nitroaniline) | SOCl₂, DMF | N-Aryl-benzamides | nih.gov |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid | Heterocyclic Amines (e.g., 2-Aminopyridine) | SOCl₂, DMF | N-Heteroaryl-benzamides | nih.gov |

Further diversification can be achieved by subsequent reactions at the iodo and nitro positions of these newly formed amides, using the palladium-catalyzed and reduction methodologies described previously. This multi-directional approach makes this compound a powerful platform for generating molecular diversity.

Structure-Reactivity Relationship Studies for Derivative Modification

The reactivity of this compound is dictated by the electronic interplay of its three key functional groups: the iodo, the nitro, and the amide groups. Understanding how each component influences the molecule's chemical behavior is fundamental to designing effective derivatization strategies.

The aromatic ring is substituted with a powerful electron-withdrawing nitro group (-NO₂) and a moderately deactivating iodo group (-I). The nitro group, in particular, significantly decreases the electron density of the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution (SNAr). The iodine atom at the 2-position is ortho to the nitro group at the 4-position. This ortho-para relationship strongly activates the iodo group as a leaving group for nucleophilic displacement. google.com For instance, in the related isomer 4-iodo-3-nitrobenzamide, the presence of a nitro group ortho to the iodine facilitates nucleophilic substitution. google.com

The iodine atom is not only a good leaving group but also serves as a critical handle for transition metal-catalyzed cross-coupling reactions. Its presence allows for the formation of new carbon-carbon and carbon-heteroatom bonds through well-established methods like Suzuki, Heck, and Sonogashira couplings. acs.org This reactivity is a cornerstone for introducing molecular diversity at the 2-position.

The nitro group is another key site for modification. Its strong electron-withdrawing character is crucial for activating the ring, but it can also be chemically transformed. The reduction of the nitro group to an amine (-NH₂) is a common and highly effective strategy. nih.gov This transformation converts a strongly deactivating group into an activating, nucleophilic group, which can then undergo a host of subsequent reactions such as acylation, alkylation, or diazotization, opening up new avenues for derivatization.

The primary amide group (-CONH₂) also offers opportunities for modification. While it is less reactive than the other sites, it can be N-alkylated or N-arylated. More commonly, the parent 2-iodo-4-nitrobenzoic acid can be coupled with various primary or secondary amines to generate a library of N-substituted amide derivatives. nih.gov This approach allows for the systematic modulation of steric bulk and hydrogen-bonding capabilities at the periphery of the molecule.

The following table summarizes the relationship between the structural components of this compound and their influence on its reactivity for derivative modification.

| Structural Component | Position | Electronic Effect | Influence on Reactivity | Potential Modifications |

| Iodo Group | C2 | -I (Inductive), Weakly Deactivating | Excellent leaving group for SNAr; Handle for cross-coupling | Nucleophilic substitution (e.g., with amines, alkoxides); Pd-catalyzed cross-coupling |

| Nitro Group | C4 | -M, -I (Mesomeric, Inductive), Strongly Deactivating | Activates C2 for SNAr; Directs meta electrophilic substitution | Reduction to an amine; Nucleophilic displacement (under harsh conditions) |

| Amide Group | C1 | -M, -I (Mesomeric, Inductive), Deactivating | Provides sites for H-bonding; Can be derivatized | N-alkylation/N-arylation of the amide; Synthesis from the carboxylic acid with diverse amines |

| Aromatic Ring | - | Electron-deficient | Prone to nucleophilic attack; Deactivated towards electrophilic attack | Further substitution is challenging but possible under specific conditions |

Strategies for Modulating Molecular Properties through Derivatization

Derivatization of this compound is a strategic endeavor to fine-tune its molecular properties, such as solubility, lipophilicity, conformational rigidity, and biological target affinity. nih.gov These modifications are achieved through controlled chemical reactions targeting the molecule's reactive sites.

Modification at the Iodo Position (C2): The C-I bond is the most versatile site for introducing significant structural diversity.

Palladium-Catalyzed Cross-Coupling: Reactions such as the Suzuki-Miyaura coupling (using boronic acids), Heck coupling (using alkenes), and Sonogashira coupling (using terminal alkynes) can be employed to form new C-C bonds. This allows for the introduction of various aryl, heteroaryl, or vinyl appendages, which can profoundly alter the molecule's size, shape, and electronic properties. Diaryliodonium salts, which can be formed from iodoarenes, are also excellent aryl-group-transfer agents in transition-metal-free arylations. acs.orgnih.gov

Nucleophilic Aromatic Substitution (SNAr): The activated iodine can be displaced by a variety of nucleophiles. Reacting this compound with amines, alcohols/phenols, or thiols (often in the presence of a base) can introduce new functional groups that can alter polarity, hydrogen-bonding potential, and solubility.

Modification at the Nitro Position (C4): The nitro group serves as a gateway to amine derivatives.

Reduction to Amine: The reduction of the nitro group to an aniline (B41778) derivative is a key transformation. This is typically achieved using reagents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite. nih.gov The resulting amino group is a versatile handle for further functionalization. It can be acylated to form new amides, undergo reductive amination, or be converted into a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -OH, -CN, halogens).

Modification of the Amide Group: The amide functionality is crucial for modulating physicochemical properties.

N-Substitution: Synthesizing derivatives from the parent 2-iodo-4-nitrobenzoic acid allows for the creation of a library of N-substituted amides. nih.gov By reacting the corresponding acid chloride or using peptide coupling reagents, a wide array of primary and secondary amines can be incorporated. This strategy is highly effective for tuning lipophilicity and aqueous solubility. Introducing bulky N-substituents can also induce specific conformational preferences, which can be critical for optimizing interactions with biological targets. nih.gov

The following table outlines key derivatization strategies and their impact on the molecular properties of the resulting compounds.

| Derivatization Strategy | Target Site | Reagents/Reaction Type | Intended Effect on Molecular Properties |

| Suzuki-Miyaura Coupling | C2-Iodo | Aryl/heteroaryl boronic acids, Pd catalyst, base | Increase molecular complexity and size; Modulate lipophilicity and electronic properties; Introduce new H-bond donors/acceptors. |

| Nucleophilic Substitution | C2-Iodo | Amines, alkoxides, thiolates (SNAr) | Introduce polar or charged groups; Alter H-bonding capacity and solubility. |

| Nitro Reduction | C4-Nitro | SnCl₂, H₂/Pd-C, Fe/HCl | Convert electron-withdrawing group to a donating/nucleophilic group; Enable further functionalization via the new amine. |

| Amide Formation | C1-Carboxamide | Diverse amines with 2-iodo-4-nitrobenzoic acid (via acid chloride or coupling agents) | Systematically tune solubility, lipophilicity, and steric bulk; Modulate H-bonding interactions. nih.gov |

Through the logical application of these strategies, the core structure of this compound can be systematically elaborated to generate derivatives with tailored physicochemical and biological profiles.

Q & A

Q. What methodologies ensure robust data interpretation in studies exploring this compound’s photophysical properties?

- Methodological Answer : Use time-resolved fluorescence spectroscopy to assess excited-state dynamics. Normalize data against reference compounds (e.g., fluorescein) and account for solvent polarity effects. Validate with quantum yield calculations and transient absorption spectroscopy .

Data Presentation and Analysis

- Key Practice : Include raw data in appendices and processed data in the main text (e.g., normalized spectra, kinetic plots). Use error bars for triplicate measurements and disclose instrumentation limits (e.g., NMR sensitivity) .

- Contradiction Handling : Apply Grubbs’ test to identify outliers and discuss methodological limitations (e.g., column bleed in GC-MS) in the "Uncertainties" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.